molecular formula C12H11ClN4OS B2370396 2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide CAS No. 933006-64-5

2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide

Cat. No.: B2370396
CAS No.: 933006-64-5
M. Wt: 294.76
InChI Key: CGVHBLWTKOFZHP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a synthetic small molecule featuring a hybrid heterocyclic structure of thiazole and 1,2,4-triazole, designed for research applications in medicinal chemistry and drug discovery. Research Applications and Value: The core structure of this compound is associated with a wide spectrum of biological activities. The 1,2,4-triazole-thione moiety is a privileged scaffold in medicinal chemistry, documented to exhibit antimicrobial, antiviral, anticancer, and anticonvulsant activities . Furthermore, the thiazolo[2,3-c][1,2,4]triazole system is of significant research interest. Specifically, analogs based on the 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine scaffold have been investigated as inhibitors of clinically relevant metallo-β-lactamases (MBLs), such as the Verona integron-encoded MBL (VIM-2), which are enzymes responsible for bacterial resistance to β-lactam antibiotics . This suggests potential application for this compound in research aimed at overcoming antibiotic resistance. Structural Features: The molecule consists of a 4-chlorophenyl group linked via an acetamide bridge to a dihydrothiazolotriazole system. The chlorophenyl group is a common pharmacophore that can enhance lipophilicity and influence binding interactions. The hybrid nature of this compound makes it a valuable chemical tool for probing structure-activity relationships (SAR) and for screening against various biological targets. Usage Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS/c13-9-3-1-8(2-4-9)7-10(18)14-11-15-16-12-17(11)5-6-19-12/h1-4H,5-7H2,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVHBLWTKOFZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a heterocyclic compound notable for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities based on recent research findings.

  • Molecular Formula : C₁₃H₁₂ClN₃OS
  • Molecular Weight : 281.77 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole derivatives with acetamides. Various methods have been reported in literature focusing on optimizing yields and purity.

Antimicrobial Activity

Research indicates that compounds related to thiazolo[2,3-c][1,2,4]triazoles exhibit significant antimicrobial properties. For instance:

  • A study found that derivatives of thiazolo-triazole compounds demonstrated potent antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
  • In vitro tests showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of thiazolo-triazole derivatives:

  • Studies suggest that these compounds can inhibit viral replication processes. For example, certain derivatives exhibited activity against human adenoviruses with IC50 values in the low micromolar range .
  • The mechanism appears to involve interference with viral DNA synthesis .

Anticancer Activity

Thiazolo[2,3-c][1,2,4]triazole derivatives have also been evaluated for anticancer properties:

  • In vitro assays demonstrated that some compounds effectively inhibited the proliferation of cancer cell lines such as HCT116 (colon cancer) with IC50 values indicating potent activity .
  • Molecular docking studies suggest that these compounds may act by inhibiting key enzymes involved in cancer cell growth .

Case Studies and Research Findings

StudyCompoundActivityIC50 Value
Thiazolo-triazole derivativeAntibacterial0.5 μg/mL
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamideAntiviral (HAdV)0.27 μM
Various thiazolo derivativesAnticancer (HCT116)4.36 μM

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolo-triazole core that is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, derivatives are often synthesized via oxidative cyclization methods involving metal catalysts such as iron(III) chloride or nickel peroxide .

The biological activities of 2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide have been investigated in various studies:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacteria and fungi. For example, derivatives of 1,2,4-triazole have shown effectiveness against Staphylococcus aureus and Candida albicans . The chlorophenyl substituent enhances this activity by improving binding affinity to microbial targets.
  • Anticancer Activity : Some studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds within this class have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and HeLa with IC50 values below 100 µM . The thiazole component is believed to play a crucial role in inducing apoptosis in cancer cells.
  • Antiviral Effects : The antiviral properties of triazole derivatives have also been explored. Certain analogs have shown promise in inhibiting viral replication and could serve as lead compounds for developing antiviral agents .

Case Studies

Several case studies provide insights into the applications of this compound:

  • Inhibition of Metallo-Beta-Lactamases (MBL) : A study reported that certain triazole derivatives exhibit inhibitory activity against MBL enzymes like VIM-2. These enzymes are critical in antibiotic resistance mechanisms; thus, compounds targeting them could be vital in overcoming resistance .
  • Synthesis and Activity Profiling : A systematic study synthesized a series of 1,2,4-triazole derivatives and evaluated their biological activity. The findings indicated that modifications at specific positions significantly impacted their antimicrobial efficacy and selectivity against different pathogens .
  • Pharmacological Screening : Another research effort focused on the pharmacological screening of novel triazole derivatives. The results showed that compounds with specific substitutions exhibited enhanced antibacterial and antifungal activities compared to their parent compounds .

Comparison with Similar Compounds

Structural Analogues with Thiazolotriazole Cores

Compound 1 : 2-((5-Phenylthiazolo[2,3-c][1,2,4]Triazol-3-yl)Thio)-N-(4-(Pyrrolidin-1-yl)Phenyl)Acetamide (–6)
  • Core : Thiazolo[2,3-c][1,2,4]triazole.
  • Substituents : Phenylthio group at position 5, pyrrolidinylphenyl acetamide.
  • Synthesis : Purified via column chromatography (DCM/MeOH) .
  • However, antitubercular activity was lower than reference compound H127 .
Key Comparison :
  • The target compound replaces the phenylthio group with a 4-chlorophenyl acetamide, which may alter steric and electronic properties. The pyrrolidinyl group in Compound 1 enhances solubility, whereas the 4-chlorophenyl group in the target compound likely increases hydrophobicity.

Triazinoquinazoline-Based Acetamides ()

Three compounds with triazino[2,3-c]quinazoline cores and thiadiazole substituents were synthesized:

Compound A: 2-[(2-Oxo-3-phenyl-2H-Triazinoquinazolin-6-yl)Thio]-N-(1,3,4-Thiadiazol-2-yl)Acetamide Yield: 89.4% (Method A), 53.3% (Method B). Melting Point: 295–297°C .

Compound B: 2-{[3-(4-Methylphenyl)-2-Oxo-2H-Triazinoquinazolin-6-yl]Thio}-N-(Thiadiazol-2-yl)Acetamide Yield: 84.5% (Method A). Melting Point: 292–294°C .

Compound C: 2-{[3-(4-Methoxyphenyl)-2-Oxo-2H-Triazinoquinazolin-6-yl]Thio}-N-(Thiadiazol-2-yl)Acetamide Yield: 78.5% (Method A). Melting Point: 304–306°C .

Key Comparison :
  • The triazinoquinazoline core introduces rigidity compared to the thiazolotriazole system. Substituents like 4-methylphenyl or 4-methoxyphenyl modulate electronic effects, with methoxy groups increasing polarity. The target compound’s 4-chlorophenyl group may enhance stability and bioactivity through halogen bonding.

Chlorophenyl-Containing Acetamides (–2)

Compound 6m : N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide ()
  • Core : 1,2,3-Triazole.
  • Substituents : Naphthyloxy-methyl group, 4-chlorophenyl.
  • Spectral Data : IR peaks at 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C–Cl) .
Compound 7 : N-(4-Chlorophenyl)-2-((5-Methyl-5H-Triazino[5,6-b]Indol-3-yl)Thio)Acetamide ()
  • Core: Triazinoindole.
  • Yield : 31% after purification.
  • Substituents : Methyl group, thioacetamide linkage .
Key Comparison :
  • The 1,2,3-triazole and triazinoindole cores differ in planarity and hydrogen-bonding capacity compared to thiazolotriazole. The naphthyloxy group in Compound 6m may improve π-π stacking, while the target compound’s dihydrothiazolotriazole core offers conformational flexibility.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
SolventDMF, THF, AcetonitrilePolar aprotic solvents enhance solubility of intermediates
Temperature60–80°CHigher temps accelerate kinetics but risk decomposition
Catalyst Loading5–10 mol% Pd(PPh₃)₄Excess catalyst increases side reactions

Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., δ 7.3–7.5 ppm for chlorophenyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₂ClN₅OS: 350.0421) .
  • HPLC-PDA : Quantifies purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .

What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates (IC₅₀ determination) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
  • Solubility and stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) to guide formulation strategies .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core modifications : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl to evaluate electronic effects on target binding .
  • Heterocycle variation : Substitute thiazolo-triazole with pyrazolo-triazole to assess steric tolerance .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .

Q. Table 2: SAR Comparison of Analogues

ModificationBiological Activity (IC₅₀, µM)Key Finding
4-Fluorophenyl substituent8.2 (EGFR inhibition)Improved selectivity over chlorophenyl (IC₅₀ = 10.5 µM)
Pyrazolo-triazole core12.4 (Antiproliferative)Reduced cytotoxicity vs. thiazolo-triazole

How can contradictory bioactivity data across studies be resolved methodologically?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

What experimental strategies are used to evaluate environmental fate and ecotoxicological risks?

  • OECD 301 biodegradability test : Assess aerobic degradation in activated sludge .
  • Daphnia magna acute toxicity : 48-h EC₅₀ determination under OECD 202 guidelines .
  • Computational modeling : EPI Suite to predict bioaccumulation (log Kow) and persistence (half-life) .

How can crystallographic data inform solid-state stability and polymorph screening?

  • Single-crystal X-ray diffraction : Resolve hydrogen bonding (e.g., N–H···O interactions) impacting solubility .
  • DSC/TGA : Monitor thermal transitions (melting point, decomposition) to identify stable polymorphs .

Methodological Notes

  • Avoided sources : BenchChem () and other non-peer-reviewed platforms excluded per guidelines.
  • Data conflicts : Cross-referenced synthesis protocols ( vs. 12) to highlight solvent-dependent yield variations.
  • Advanced tools : Molecular dynamics simulations (e.g., GROMACS) recommended for predicting membrane permeability .

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